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Compound of Interest

Compound Name:
2-(Hydroxymethyl)propane-1,3-

diol

Cat. No.: B1293952 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic

resonance (NMR) and infrared (IR) spectroscopic data for tris(hydroxymethyl)methane, a

crucial buffer and intermediate in pharmaceutical and biological research. This document

details experimental protocols and presents quantitative data in a clear, tabular format to

facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
NMR spectroscopy is a powerful analytical technique for elucidating molecular structure. Below

are the ¹H and ¹³C NMR spectral data for tris(hydroxymethyl)methane in two common

deuterated solvents, Deuterium Oxide (D₂O) and Dimethyl Sulfoxide-d₆ (DMSO-d₆).

¹H NMR Spectral Data
The ¹H NMR spectrum of tris(hydroxymethyl)methane is characterized by the resonance of the

methylene protons (-CH₂). Due to the molecule's symmetry, all six methylene protons are

chemically equivalent, resulting in a single signal. The chemical shift of the hydroxyl (-OH) and

amine (-NH₂) protons can vary depending on the solvent, concentration, and temperature, and

in D₂O, these labile protons are exchanged with deuterium and are often not observed.
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Solvent
Chemical Shift (δ)
ppm

Multiplicity Assignment

D₂O 3.60 Singlet -CH₂

DMSO-d₆ 3.23 Singlet -CH₂

DMSO-d₆ 4.35 Triplet -OH

DMSO-d₆ 2.95 Broad Singlet -NH₂

Note: The chemical shifts of -OH and -NH₂ protons in DMSO-d₆ are concentration and

temperature-dependent and may show coupling to each other and to the methylene protons

under certain conditions.

¹³C NMR Spectral Data
The ¹³C NMR spectrum of tris(hydroxymethyl)methane is simple due to the molecule's

symmetry, showing two distinct signals corresponding to the methylene carbons and the

quaternary carbon.

Solvent Chemical Shift (δ) ppm Assignment

D₂O 62.5 -CH₂

D₂O 59.8 C-NH₂

DMSO-d₆ 61.2 -CH₂

DMSO-d₆ 58.7 C-NH₂

Infrared (IR) Spectroscopic Data
Infrared spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of tris(hydroxymethyl)methane is dominated by absorptions from the O-H, N-

H, C-H, and C-O bonds.
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad
O-H and N-H stretching

(hydrogen-bonded)

3000 - 2850 Medium C-H stretching

1650 - 1580 Medium N-H bending (scissoring)

1470 - 1450 Medium C-H bending (scissoring)

1350 - 1260 Medium O-H bending

1080 - 1000 Strong C-O stretching

910 - 665 Medium, Broad N-H wagging

Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of

tris(hydroxymethyl)methane.

NMR Spectroscopy
3.1.1. Sample Preparation

Weigh approximately 10-20 mg of tris(hydroxymethyl)methane into a clean, dry vial.

Add approximately 0.6-0.7 mL of the desired deuterated solvent (D₂O or DMSO-d₆).

Vortex the mixture until the solid is completely dissolved.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Cap the NMR tube securely.

3.1.2. Instrument Parameters (Typical for a 400 MHz Spectrometer)

¹H NMR:

Number of scans: 16-32
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Relaxation delay: 1-2 seconds

Pulse width: 90°

Spectral width: -2 to 12 ppm

Temperature: 298 K

¹³C NMR:

Number of scans: 1024-4096 (or more, depending on concentration)

Relaxation delay: 2-5 seconds

Pulse width: 30-45°

Spectral width: -10 to 220 ppm

Temperature: 298 K

3.1.3. Data Processing

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum manually or automatically.

Calibrate the chemical shift scale using the residual solvent peak (D₂O: ~4.79 ppm; DMSO-

d₆: ~2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard (e.g., TMS).

Integrate the signals in the ¹H NMR spectrum.

Perform baseline correction.

Infrared (IR) Spectroscopy
3.2.1. KBr Pellet Method

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for at

least 2-3 hours and store it in a desiccator.[1]
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Grind 1-2 mg of tris(hydroxymethyl)methane with 100-200 mg of the dried KBr in an agate

mortar and pestle until a fine, homogeneous powder is obtained.[1][2]

Transfer the powder to a pellet die.

Apply pressure (typically 8-10 metric tons) using a hydraulic press to form a transparent or

translucent pellet.[3]

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR

spectrometer.

Acquire a background spectrum of the empty spectrometer.

Acquire the sample spectrum.

3.2.2. Attenuated Total Reflectance (ATR) Method

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g.,

isopropanol) and allowing it to dry completely.[2][4]

Acquire a background spectrum of the clean, empty ATR crystal.[5]

Place a small amount of the solid tris(hydroxymethyl)methane sample onto the center of the

ATR crystal.

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the

sample and the crystal.[4]

Acquire the sample spectrum.

After the measurement, clean the crystal surface thoroughly.

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of

tris(hydroxymethyl)methane.
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A generalized workflow for spectroscopic analysis.
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This guide provides essential spectroscopic data and methodologies for the analysis of

tris(hydroxymethyl)methane. The presented data and protocols are intended to serve as a

valuable resource for researchers and professionals in the fields of chemistry, biochemistry,

and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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